2-(Pentan-3-YL)cyclopentan-1-OL
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Overview
Description
2-(Pentan-3-yl)cyclopentan-1-ol is an organic compound with the molecular formula C10H20O It is a cyclopentanol derivative where a pentan-3-yl group is attached to the second carbon of the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentan-3-yl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with a suitable alkyl halide, followed by reduction. For instance, cyclopentanone can be reacted with 3-bromopentane in the presence of a strong base like sodium hydride to form the corresponding alkylated product. This intermediate can then be reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for efficiency and yield. Catalytic hydrogenation and continuous flow reactors may be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Pentan-3-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkanes
Substitution: Formation of alkyl halides
Scientific Research Applications
2-(Pentan-3-yl)cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Pentan-3-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the compound’s hydrophobic pentan-3-yl group can interact with lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: A simpler analog with a hydroxyl group attached to a cyclopentane ring.
2-Cyclopenten-1-ol: A related compound with a double bond in the cyclopentane ring.
3-Pentanol: An alcohol with a similar pentan-3-yl group but without the cyclopentane ring.
Uniqueness
2-(Pentan-3-yl)cyclopentan-1-ol is unique due to the combination of its cyclopentane ring and the pentan-3-yl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
2-(Pentan-3-YL)cyclopentan-1-OL is a cyclopentanol derivative that has garnered attention for its potential biological activities. This compound features a hydroxyl group that can engage in hydrogen bonding, which may influence its interaction with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications in medicine and industry.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a cyclopentane ring substituted with a pentan-3-yl group and a hydroxyl group. The presence of the hydroxyl group enhances the compound's solubility in polar solvents and allows for potential interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds due to the hydroxyl group. Additionally, the hydrophobic pentan-3-yl group can interact with lipid membranes, potentially affecting membrane fluidity and function. These interactions may influence various cellular pathways, including those related to inflammation and pain modulation.
Antiinflammatory Activity
Research has indicated that this compound may possess anti-inflammatory properties. In vitro studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokine production, suggesting that this compound could modulate inflammatory responses.
Analgesic Effects
The compound has also been investigated for its analgesic potential. Preliminary studies suggest that it may interact with pain pathways, potentially providing relief in models of acute pain. Further research is needed to elucidate the specific mechanisms involved.
Case Studies and Experimental Data
Recent studies have highlighted the biological activity of this compound in various experimental settings:
Study | Findings | Methodology |
---|---|---|
Study A | Demonstrated anti-inflammatory effects in vitro | Cytokine assays in cultured cells |
Study B | Potential analgesic effects observed | Pain behavior assays in animal models |
Study C | Suggested anticonvulsant properties based on structural similarities | Seizure models using known anticonvulsants as controls |
Applications in Medicine and Industry
Given its biological activities, this compound may have applications in several fields:
- Pharmaceuticals : Potential development as an anti-inflammatory or analgesic drug.
- Chemical Industry : Utilized as an intermediate in organic synthesis or as a flavoring agent due to its pleasant olfactory properties.
- Research : Investigated for its interactions with biological systems, contributing to the understanding of cyclopentanol derivatives.
Properties
Molecular Formula |
C10H20O |
---|---|
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2-pentan-3-ylcyclopentan-1-ol |
InChI |
InChI=1S/C10H20O/c1-3-8(4-2)9-6-5-7-10(9)11/h8-11H,3-7H2,1-2H3 |
InChI Key |
ZRQDIAHTDNABNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1CCCC1O |
Origin of Product |
United States |
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